molecular formula C6H8BrN3O2 B13309871 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13309871
M. Wt: 234.05 g/mol
InChI Key: JPKHFLQIZZVWHP-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring substituted with a bromine atom and an amino acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways related to inflammation, neurotransmission, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
  • 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid
  • 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid

Uniqueness

The uniqueness of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid lies in its bromine substitution, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8BrN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12)

InChI Key

JPKHFLQIZZVWHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)Br

Origin of Product

United States

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